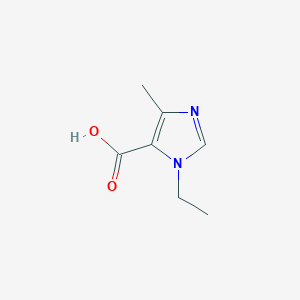
Phenylacetylene-d
Vue d'ensemble
Description
Phenylacetylene is an aromatic organic compound . It is frequently employed in Sonogashira coupling reactions . It undergoes polymerization catalyzed by Rh and Pt complexes to form polyphenylacetylene .
Synthesis Analysis
Phenylacetylene can be prepared by elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . It can also be prepared by the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide . Another method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by removal of the trimethylsilyl group using TBAF .Molecular Structure Analysis
Phenylacetylene has a linear formula of C6H5CCH . Its molecular weight is 102.13 . The structure of the phenylacetylene-dimer has been elucidated using IR-UV double resonance spectroscopy in combination with high level ab initio calculations at the CCSD (T)/CBS level .Chemical Reactions Analysis
Phenylacetylene undergoes many reactions expected of that functional group. It undergoes semi hydrogenation over Lindlar catalyst to give styrene . In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne . In the presence of metal catalysts, it undergoes oligomerization, trimerization, and even polymerization .Physical And Chemical Properties Analysis
Phenylacetylene is a colorless, viscous liquid . It has a vapor pressure of 17.6 mmHg at 37.7 °C . It has a refractive index of n20/D 1.549 (lit.) . It has a boiling point of 142-144 °C (lit.) . It is insoluble in water but miscible in alcohol and diethyl ether . It has a density of 0.93 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Helical Poly (phenylacetylene)s
Phenylacetylene-d is used in the synthesis of helical poly (phenylacetylene)s (PPAs). These PPAs have received extensive attention due to their features in dynamic chirality and promising applications . The relationship among the polymer molecular structures, polymerization conditions, and tunability of their chirality is of key scientific value .
Dendritic Pendants
Phenylacetylene-d is used in the synthesis of dendronized PPAs that carry 2-fold, 3-fold, or 6-fold dendritic OEG pendants . The effects of branching density and peripheral units (ethoxyl or methoxyl) of the dendritic OEG pendants play a decisive role on the helical conformation and thermoresponsiveness of these dendronized PPAs .
Polymerization Solvents
The polymerization solvents can modulate the thermoresponsive behavior and helical conformation of the dendronized PPAs . For polymerization in selective solvents like water or methanol, the obtained dendronized PPAs exhibited weak thermal transitions .
4. Synthesis of Optically Active Star Polymers Phenylacetylene-d is used in the synthesis of optically active star polymers consisting of helical poly (phenylacetylene) chains . The star polymers exhibited chiral amplification properties owing to their unique topology compared with the corresponding linear polymers .
Living Polymerization
Phenylacetylene-d is used in the living polymerization of phenylacetylene derivatives with a Rh-based multicomponent catalyst system . This process results in star polymers consisting of three helical poly (phenylacetylene) chains with a precisely controlled molecular weight .
Catalysts for Hydrogenation of Phenylacetylene
Phenylacetylene-d is used in the synthesis of polymer-protected Pd–Ag/ZnO catalysts for the hydrogenation of phenylacetylene . The catalyst characterization results indicated that PAM and metal ions are completely adsorbed by zinc oxide, forming polymer-stabilized Pd and Ag nanoparticles of 1–3 nm in size, evenly distributed on the support surface .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Plasmonic catalysis is currently at the forefront of photocatalysis, enabling one to overcome the limitations of “classical” wide bandgap semiconductors for solar-driven chemistry . Future directions, challenges, and perspectives in the field of plasmonic catalysis with designer nanoparticles are being discussed . The examples and concepts presented may inspire work and progress in plasmonic catalysis encompassing the design of plasmonic multicomponent materials, new strategies to control reaction selectivity, and the unraveling of stability and reaction mechanisms .
Propriétés
IUPAC Name |
2-deuterioethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480101 | |
| Record name | Phenylacetylene-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetylene-d | |
CAS RN |
3240-11-7 | |
| Record name | Phenylacetylene-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetylene-d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)





![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)


